

Peg6-(CH2CO2H)2 molecular weight and formula

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Compound of Interest

Compound Name: Peg6-(CH2CO2H)2

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# In-Depth Technical Guide: Peg6-(CH2CO2H)2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **Peg6- (CH2CO2H)2**, a critical tool in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details its chemical properties, and applications, and provides insights into its use in experimental settings.

# **Core Properties and Applications**

**Peg6-(CH2CO2H)2**, also known as 3,6,9,12,15,18-Hexaoxaicosanedioic acid, is a hydrophilic polyethylene glycol (PEG) linker featuring two terminal carboxylic acid groups.[1][2] The defining characteristic of this molecule is its hexaethylene glycol spacer, which imparts increased solubility in aqueous media, a crucial attribute for biological applications.[1][3][4]

The terminal carboxylic acids are versatile functional groups that can readily react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds. This reactivity makes **Peg6-(CH2CO2H)2** an ideal component for synthesizing more complex molecules.

A primary application of **Peg6-(CH2CO2H)2** is in the construction of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized as a symmetric PEG linker in the synthesis of "Homo-PROTACs". These are bivalent small-molecule dimerizers designed to induce the self-degradation of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.



# **Quantitative Data Summary**

For ease of reference, the key quantitative data for **Peg6-(CH2CO2H)2** are summarized in the table below.

Property	Value	References
Molecular Weight	354.35 g/mol	
Molecular Formula	C14H26O10	
CAS Number	77855-76-6	
Purity	Typically ≥98%	

# **Experimental Protocols**

While specific, detailed experimental protocols are often proprietary or published within specific research articles, a general methodology for the use of **Peg6-(CH2CO2H)2** in the synthesis of a PROTAC can be outlined. The following is a generalized workflow for the conjugation of this linker to amine-containing molecules.

Objective: To form a stable amide bond between **Peg6-(CH2CO2H)2** and a primary amine-containing molecule (e.g., a VHL ligand).

#### Materials:

- Peg6-(CH2CO2H)2
- Amine-containing molecule of interest
- Amide coupling agent (e.g., EDC, HATU)
- Anhydrous aprotic solvent (e.g., DMF, DCM)
- Reaction vessel
- Stirring apparatus



• Purification system (e.g., HPLC)

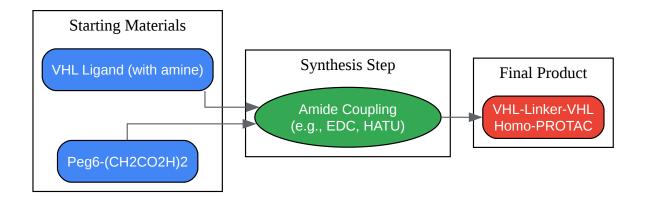
#### Generalized Procedure:

- Dissolution: Dissolve **Peg6-(CH2CO2H)2** and the amine-containing molecule in an appropriate anhydrous aprotic solvent within a reaction vessel.
- Activation: Add the amide coupling agent to the reaction mixture. The specific agent and any
  necessary additives (e.g., HOBt) will depend on the specific substrates and desired reaction
  conditions.
- Reaction: Allow the reaction to proceed at a controlled temperature (often room temperature)
   with continuous stirring for a specified period (typically several hours to overnight).
- Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching and Work-up: Once the reaction is complete, quench any remaining coupling agent according to standard procedures. Perform an appropriate aqueous work-up to remove water-soluble byproducts.
- Purification: Purify the resulting conjugate using a suitable method, most commonly High-Performance Liquid Chromatography (HPLC), to obtain the desired product with high purity.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### **Logical Workflow for PROTAC Synthesis**

The synthesis of a homo-PROTAC utilizing **Peg6-(CH2CO2H)2** as a linker follows a logical progression from individual components to the final bivalent molecule. This can be visualized as a straightforward workflow.





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Caption: A simplified workflow for the synthesis of a VHL Homo-PROTAC using **Peg6-** (CH2CO2H)2.

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### References

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